Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their stability and reactivity This compound is particularly interesting because of its unique structure, which includes a pyrrolidinone ring and two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine, which can then undergo further transformations to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of tert-butyl groups with other functional groups.
Scientific Research Applications
Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate involves its ability to protect amino groups through the formation of stable carbamate bonds. This protection prevents unwanted side reactions during chemical synthesis, allowing for the selective modification of other functional groups. The compound’s molecular targets and pathways depend on its specific application, such as in the synthesis of peptides or the development of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protective purposes in organic synthesis.
Benzyl carbamate: Another protecting group for amines, which can be deprotected under different conditions compared to tert-butyl carbamate.
Fmoc (9-fluorenylmethyloxycarbonyl): A widely used protecting group in peptide synthesis, offering different stability and deprotection conditions compared to Boc.
Uniqueness
Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is unique due to its dual tert-butyl groups and pyrrolidinone ring structure. These features provide enhanced stability and reactivity, making it particularly useful in complex synthetic pathways and applications requiring robust protection of amino groups .
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-(1-tert-butyl-2-oxopyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17) |
InChI Key |
UBKHJGXLRSJQML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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